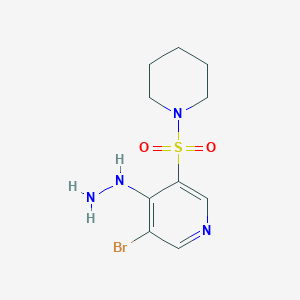
3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting from commercially available precursors. The process may include bromination, hydrazination, and sulfonylation reactions under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure cost-effectiveness and high purity. Companies like ChemScene and Arctom provide bulk manufacturing and sourcing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the hydrazinyl group into other functional groups.
Reduction: Reducing agents can be used to modify the bromine or sulfonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group may form covalent bonds with active sites, while the sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-hydrazinyl-5-(morpholin-4-ylsulfonyl)pyridine
- 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
Uniqueness
Compared to similar compounds, 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of the piperidinyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications .
Propiedades
Fórmula molecular |
C10H15BrN4O2S |
|---|---|
Peso molecular |
335.22 g/mol |
Nombre IUPAC |
(3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C10H15BrN4O2S/c11-8-6-13-7-9(10(8)14-12)18(16,17)15-4-2-1-3-5-15/h6-7H,1-5,12H2,(H,13,14) |
Clave InChI |
JGLZVHSNLNANDH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




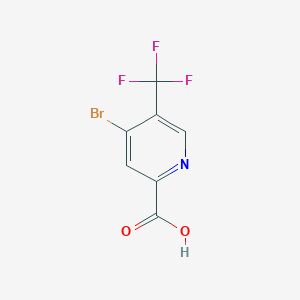
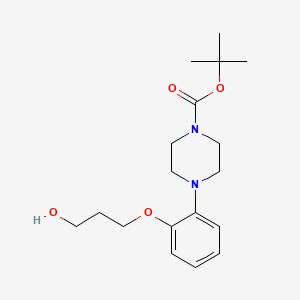
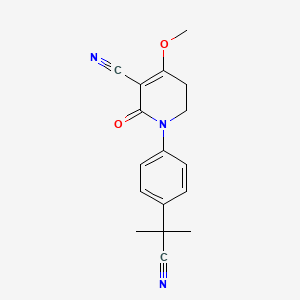
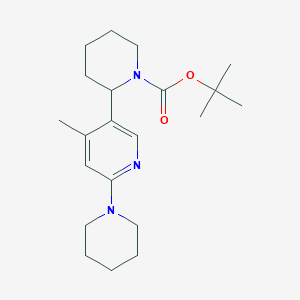
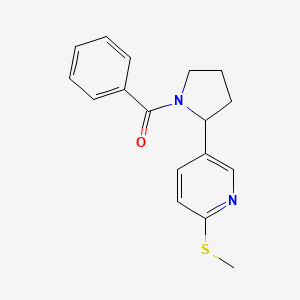

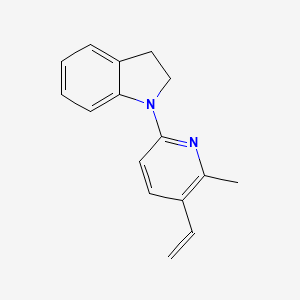



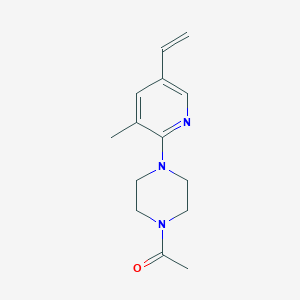
![(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11811323.png)
